N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide
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Overview
Description
N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is a complex organic compound that features a bromophenyl group, a thienylcarbonyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide typically involves multiple steps. One common route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, can be synthesized through the bromination of phenylacetic acid.
Thienylcarbonyl Group Introduction: The thienylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Piperazinyl Group Addition: The piperazinyl group is introduced through a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thienylcarbonyl group can form hydrogen bonds with amino acid residues . The piperazinyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the thienylcarbonyl and piperazinyl groups.
4-Bromophenethyl alcohol: Contains the bromophenyl group but differs in the rest of the structure.
Uniqueness
N~1~-(4-bromophenyl)-N~2~-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
488717-36-8 |
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Molecular Formula |
C19H21BrN4O3S |
Molecular Weight |
465.4g/mol |
IUPAC Name |
N'-(4-bromophenyl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C19H21BrN4O3S/c20-14-3-5-15(6-4-14)22-18(26)17(25)21-7-8-23-9-11-24(12-10-23)19(27)16-2-1-13-28-16/h1-6,13H,7-12H2,(H,21,25)(H,22,26) |
InChI Key |
IWHGKNJWFVEYMB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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